

Quantitative Inhibitory Profile of BAY-678

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Compound Focus: BAY-678

CAS No.: 675103-36-3

Cat. No.: S005358

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The table below summarizes the key experimental data characterizing **BAY-678**'s inhibitory activity.

Parameter	Value	Experimental Context
IC ₅₀ (Enzymatic Assay)	20 nM [1] [2]	In vitro inhibition of HNE enzyme activity.
K _i (Enzymatic Assay)	15 nM [1]	Reversible inhibition constant.
Selectivity	> 1,500-fold [1] [2]	No significant inhibition against a panel of 21 other serine proteases at concentrations up to 30 μM.
Pharmacokinetics (Rat)	t _{1/2} = 1.3 hours [1]	Medium clearance and oral bioavailability.

Detailed Mechanism of Action and Experimental Evidence

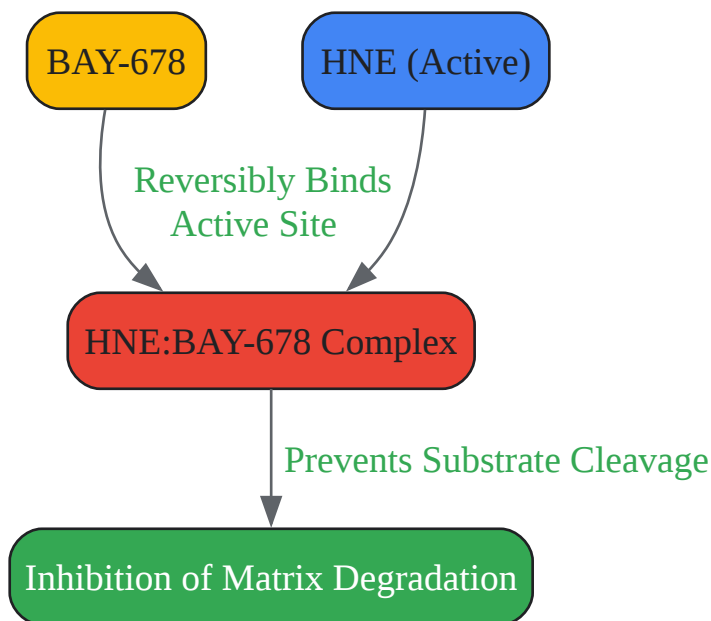
BAY-678 is classified as a reversible inhibitor, meaning it binds to and dissociates from the enzyme without causing permanent modification [1].

- Molecular Interactions:** The inhibitor's dihydropyrimidinone core structure allows it to occupy the active site cleft of HNE. The molecule is engineered to make extensive contacts beyond the primary

S1 and S2 pockets, contributing to its high potency and selectivity [3]. The cyanophenyl group plays a critical role in anchoring the molecule within the active site.

- **Induced-Fit Binding:** **BAY-678** does not simply fit into a rigid protein pocket. Instead, it induces conformational changes in the HNE enzyme, allowing for a tighter and more complementary fit that boosts inhibitory potency [4].

The following diagram illustrates the core concept of its mechanism, from binding to functional outcome.



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BAY-678 binds the HNE active site, forming a reversible complex that inhibits protease function.

Key Experimental Methodologies for Profiling BNE-678

The characterization of **BAY-678** relied on several standard and advanced experimental techniques, which are foundational for research in this area.

- **In Vitro Enzymatic Activity Assays:** The IC_{50} and K_i values were determined using purified HNE enzyme and a specific chromogenic or fluorogenic substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA) [5]. The rate of substrate cleavage is measured spectrophotometrically in the presence and absence of the inhibitor.
- **Selectivity Profiling:** To establish selectivity, **BAY-678** was tested against a panel of 21 related serine proteases (e.g., proteinase 3, cathepsin G, thrombin, trypsin) [1] [2]. The lack of significant inhibition against these off-targets at high concentrations (30 μ M) confirmed its high selectivity.

- **Molecular Dynamics (MD) and 3D-QSAR:** Computational methods like MD simulations and 3D Quantitative Structure-Activity Relationship (3D-QSAR) modeling are used to predict protein-inhibitor interactions, stability, and key residues involved in binding, as demonstrated in studies of similar dihydropyrimidone inhibitors [6].
- **In Vivo Efficacy Models:** Proof of concept for **BAY-678**'s therapeutic potential was demonstrated in rodent models of acute lung injury (ALI) [1] and pulmonary arterial hypertension [3]. These models typically measure improvements in physiological parameters (e.g., lung function, cardiac remodeling) and biomarkers of inflammation after oral administration of the compound.

Therapeutic Context and Compound Lineage

BAY-678 represents a significant development in the quest for small-molecule HNE inhibitors. It is considered a **fourth-generation inhibitor** [6] [7]. Its discovery paved the way for BAY 85-8501, a clinical candidate with a modified structure (including the key methyl sulfone group) that "freezes" the bioactive conformation, leading to picomolar potency [4]. Furthermore, the knowledge gained from **BAY-678** contributed to the development of **brensocaticib**, a fifth-generation inhibitor that works upstream by inhibiting dipeptidyl peptidase 1 (DPP1), the enzyme responsible for activating HNE and other neutrophil serine proteases [7].

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